REACTION_CXSMILES
|
[C:1]([NH:9][NH2:10])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:12](OC(Cl)(Cl)Cl)=[O:13]>C(Cl)Cl>[C:2]1([C:1]2[S:8][C:12](=[O:13])[NH:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=S)NN
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for one hour
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
connected to a trap
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Type
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ADDITION
|
Details
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containing a diluted NAOH solution
|
Type
|
WASH
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Details
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washed with water (3×50 ml) and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After the drying agent was filtered off the filtrate
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Type
|
CONCENTRATION
|
Details
|
was concentrated to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Type
|
FILTRATION
|
Details
|
the solid product was collected by suction-filtration
|
Type
|
CUSTOM
|
Details
|
to give 3.7 g as a powder
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1SC(NN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |